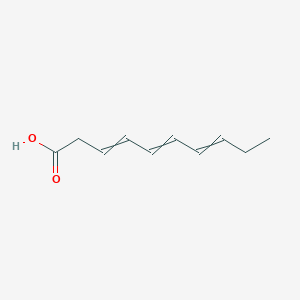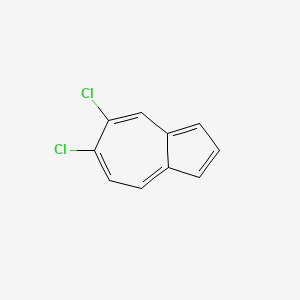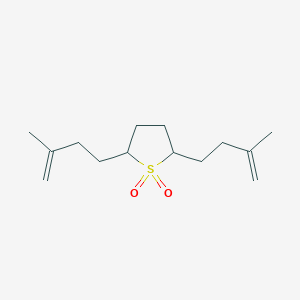
2,5-Bis(3-methylbut-3-en-1-yl)-1lambda~6~-thiolane-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(3-methylbut-3-en-1-yl)-1lambda~6~-thiolane-1,1-dione is an organic compound with a unique structure characterized by the presence of two 3-methylbut-3-en-1-yl groups attached to a thiolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(3-methylbut-3-en-1-yl)-1lambda~6~-thiolane-1,1-dione typically involves the reaction of 3-methylbut-3-en-1-yl halides with thiolane-1,1-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 60-80°C to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as palladium or platinum, can also enhance the reaction rate and selectivity. The final product is typically purified using techniques such as distillation or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
2,5-Bis(3-methylbut-3-en-1-yl)-1lambda~6~-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiolane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted thiolane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to 50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsroom temperature to reflux.
Substitution: Halides, nucleophiles; reaction conditionsbase (e.g., sodium hydroxide), temperature range of 60-80°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiolane derivatives.
Substitution: Substituted thiolane derivatives.
科学的研究の応用
2,5-Bis(3-methylbut-3-en-1-yl)-1lambda~6~-thiolane-1,1-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,5-Bis(3-methylbut-3-en-1-yl)-1lambda~6~-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.
類似化合物との比較
Similar Compounds
2,5-Bis(3-methylbut-3-en-1-yl)-1lambda~6~-thiolane-1,1-dione: Unique due to the presence of two 3-methylbut-3-en-1-yl groups.
2,5-Dimethylthiolane-1,1-dione: Lacks the 3-methylbut-3-en-1-yl groups, resulting in different chemical and biological properties.
2,5-Diethylthiolane-1,1-dione: Contains ethyl groups instead of 3-methylbut-3-en-1-yl groups, leading to variations in reactivity and applications.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. The presence of the 3-methylbut-3-en-1-yl groups enhances its versatility in synthetic chemistry and its potential biological activities.
特性
CAS番号 |
63184-15-6 |
|---|---|
分子式 |
C14H24O2S |
分子量 |
256.41 g/mol |
IUPAC名 |
2,5-bis(3-methylbut-3-enyl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C14H24O2S/c1-11(2)5-7-13-9-10-14(17(13,15)16)8-6-12(3)4/h13-14H,1,3,5-10H2,2,4H3 |
InChIキー |
ZWBCXEXKYPFMNH-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CCC1CCC(S1(=O)=O)CCC(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


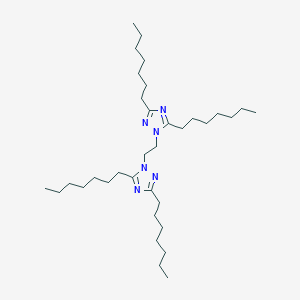
![2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one](/img/structure/B14499996.png)
![({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid](/img/structure/B14499999.png)
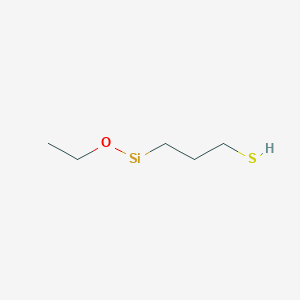
![5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one](/img/structure/B14500014.png)
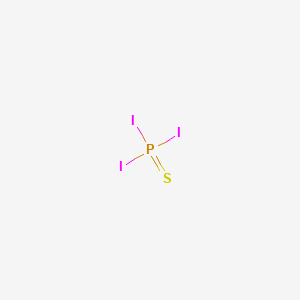

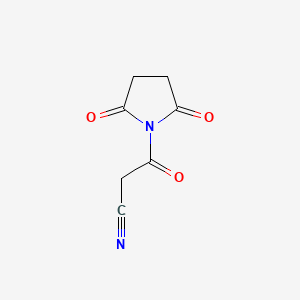
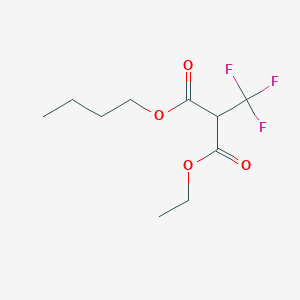
![3-[(1E)-N-(2-Hydroxy-5-methylphenyl)ethanimidoyl]oxolan-2-one](/img/structure/B14500050.png)
![4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol](/img/structure/B14500051.png)
